N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting 2-(2,4,6-trimethylphenoxy)acetic acid with an appropriate amine derivative, such as N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]amine, under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Protection and deprotection steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s aromatic rings and functional groups make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aromatic compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
- N-[(2-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24ClNO3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H24ClNO3/c1-16-11-17(2)23(18(3)12-16)28-15-22(26)25(14-20-8-6-10-27-20)13-19-7-4-5-9-21(19)24/h4-12H,13-15H2,1-3H3 |
InChI Key |
WMQSMEOKHRKIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C |
Origin of Product |
United States |
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